molecular formula C5H6N2O B2384435 1-Cyanocyclopropanecarboxamide CAS No. 1559-04-2

1-Cyanocyclopropanecarboxamide

Cat. No. B2384435
CAS RN: 1559-04-2
M. Wt: 110.116
InChI Key: RPTIMANCJIMDLS-UHFFFAOYSA-N
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Description

1-Cyanocyclopropanecarboxamide (CAS# 1559-04-2) is a research chemical with a molecular weight of 110.11 . Its molecular formula is C5H6N2O .


Molecular Structure Analysis

The InChI code for 1-Cyanocyclopropanecarboxamide is 1S/C5H6N2O/c6-3-5(1-2-5)4(7)8/h1-2H2,(H2,7,8) . This indicates the presence of 5 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule .


Chemical Reactions Analysis

A study has shown that 1-cyanocyclopropane-1-carboxylates can be selectively hydrolyzed to prepare 1-carbamoylcyclopropane-1-carboxylate derivatives . This process uses a hydroxylamine and sodium acetate system strategy .


Physical And Chemical Properties Analysis

1-Cyanocyclopropanecarboxamide is a solid substance . It should be stored in a dry environment at temperatures between 2-8°C .

Scientific Research Applications

Structural Chemistry and Bioactivity

  • Specific Scientific Field : Structural Chemistry and Bioactivity .
  • Summary of the Application : A novel cyclopropane derivative, 1-cyano-N-p-tolylcyclopropanecarboxamide, was synthesized and its structure was studied . This compound is a part of the cyclopropane derivatives, which are known to be highly bioactive compounds .
  • Methods of Application or Experimental Procedures : The structure of this compound was studied using X-ray diffraction, FTIR, 1H and 13C NMR spectrum, and MS . Theoretical calculation of the title compound was carried out with HF/6-31G (d,p), B3LYP/6-31G (d,p), MP2/6-31G (d,p) .
  • Results or Outcomes : The preliminary biological test showed that the synthesized compound is bioactive against the KARI of Escherichia coli . The structure-activity relationship was also studied .

Preparation of 1-Carbamoylcyclopropane-1-carboxylate Derivatives

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : 1-Cyanocyclopropanecarboxamide is used in the preparation of 1-carbamoylcyclopropane-1-carboxylate derivatives . These derivatives are important building blocks found in numerous natural products and industrially important compounds .
  • Methods of Application or Experimental Procedures : The preparation of 1-carbamoylcyclopropane-1-carboxylate derivatives involves the selective hydrolysis of 1-cyanocyclopropane-1-carboxylates using a system strategy of hydroxylamine and sodium acetate .
  • Results or Outcomes : This method provides an efficient and straightforward way to prepare 1-carbamoylcyclopropane-1-carboxylate derivatives . The structure of 1-carbamoylcyclopropane-1-carboxylate was confirmed by X-ray single crystal analysis .

Preparation of Amide Derivatives

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : 1-Cyanocyclopropanecarboxamide is used in the preparation of amide derivatives . These derivatives are important building blocks that are widely found in numerous natural products, as well as in a vast array of useful industrially important compounds .
  • Methods of Application or Experimental Procedures : The preparation of amide derivatives involves the selective hydrolysis of nitriles . This approach is very attractive, due to the use of stronger Brønsted acid catalysts such as trifluoroacetic acid and sulfuric acid .
  • Results or Outcomes : This method provides an efficient and straightforward way to prepare amide derivatives . The structure of the amide derivatives was confirmed by X-ray single crystal analysis .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include wearing protective gloves and clothing .

properties

IUPAC Name

1-cyanocyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c6-3-5(1-2-5)4(7)8/h1-2H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTIMANCJIMDLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyanocyclopropane-1-carboxamide

Citations

For This Compound
7
Citations
K Yamagata, F Okabe, Y Tagawa - European Journal of …, 2003 - Wiley Online Library
… the course of our studies on heterocyclic enamino nitriles, we showed that 2-amino-4,5-dihydro-3-furancarbonitrile reacts with sodium iodide to give 1-cyanocyclopropanecarboxamide.…
E Ciganek - Journal of the American Chemical Society, 1966 - ACS Publications
… The cyclopropane was identical with an authentic sample prepared by dehydration of 1 -cyanocyclopropanecarboxamide. Thermolysis of 1 in cyclohexene produced 7,7-…
Number of citations: 113 pubs.acs.org
K Yamagata, F Okabe, H Maruoka… - Journal of heterocyclic …, 2005 - Wiley Online Library
The reaction of 2‐acylamino‐4,5‐dihydro‐3‐furancarbonitriles 1 with sodium iodide in N,N‐dimethyl‐formamide gave the corresponding 1‐acyl‐2‐oxo‐3‐pyrrolidinecarbonitriles 2 in …
Number of citations: 12 onlinelibrary.wiley.com
AJ Kennedy, TP Mathews, Y Kharel… - Journal of medicinal …, 2011 - ACS Publications
Sphingosine 1-phosphate (S1P) is a bioactive lipid that has been identified as an accelerant of cancer progression. The sphingosine kinases (SphKs) are the sole producers of S1P, …
Number of citations: 95 pubs.acs.org
RF Salikov, DN Platonov, AE Frumkin, DL Lipilin… - Tetrahedron, 2013 - Elsevier
2-Cyclopropylbenzimidazole derivatives with various substituents in the small ring undergo cyclopropyliminium rearrangement into 2,3-dihydropyrrolobenzimidazoles substituted at …
Number of citations: 17 www.sciencedirect.com
Z Zhang, C Xue, X Liu, Q Zhang, Q Liu - Tetrahedron, 2011 - Elsevier
… However, a complicated mixture was afforded by the reaction of N-unsubstituted 1-cyanocyclopropanecarboxamide under the identical conditions. …
Number of citations: 19 www.sciencedirect.com
岡部史, オカベフミ - 福岡大学薬学集報, 2008 - fukuoka-u.repo.nii.ac.jp
… さらに N-acyl-1-cyanocyclopropanecarboxamide 類とヨウ化ナトリウムの反応から 1acyl-2-oxo-3-… また本反応の中間体と考えられる N-acyl-1-cyanocyclopropanecarboxamide 類とヨウ化…
Number of citations: 4 fukuoka-u.repo.nii.ac.jp

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